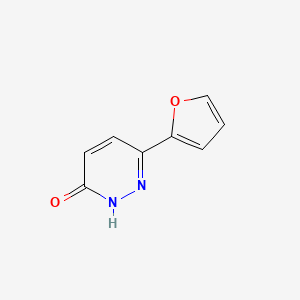

2-(Thiophen-2-yl)pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

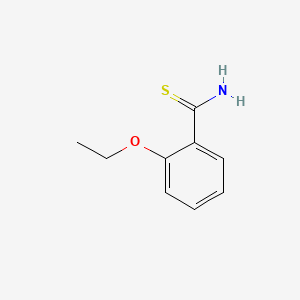

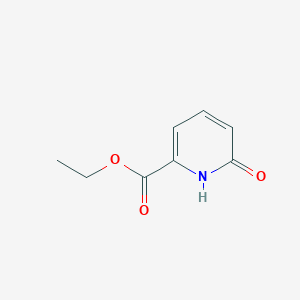

“2-(Thiophen-2-yl)pyridin-3-amine” is a chemical compound that contains a pyridine ring attached to a thiophene ring via an amine linkage . It’s part of a class of compounds that have been studied for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of “2-(Thiophen-2-yl)pyridin-3-amine” consists of a pyridine ring and a thiophene ring connected by an amine group . The molecular formula is C9H8N2S, and the molecular weight is 176.24 .Chemical Reactions Analysis

While specific chemical reactions involving “2-(Thiophen-2-yl)pyridin-3-amine” are not detailed in the available data, similar compounds have been involved in various synthesis reactions .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of “2-(Thiophen-2-yl)pyridin-3-amine”, organized into separate sections for clarity:

Organic Light-Emitting Devices (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

Compounds similar to 2-(Thiophen-2-yl)pyridin-3-amine have been used as phosphorescent active materials in OLEDs and LECs. They serve as promising alternatives to heavy metal analogues due to their light-emitting properties .

Fluorescent Chemosensors

Derivatives of thiophene-pyridine conjugated compounds have potential applications as fluorescent chemosensors. Specifically, they can be used for the selective and specific detection of Fe 3+ ions, which is crucial in various biochemical and industrial processes .

Synthesis of Novel Derivatives

The compound serves as a starting material for synthesizing novel pyrimidine-2-thiol, pyrazole, and pyran derivatives. These derivatives have potential applications in pharmaceuticals and materials science .

Anti-inflammatory Agents

Thiophene nucleus-containing compounds exhibit various biological activities. Some derivatives act as anti-inflammatory agents, which could be explored further for therapeutic applications .

Donor-π-Acceptor Dyes

Pyridine derivatives, including those with thiophene groups, have been designed as donor-π-acceptor dyes. These compounds are used in electronic analyses due to their specific molecular orbital energies, which are crucial for electronic devices .

将来の方向性

作用機序

Target of Action

Related compounds have shown a wide range of biological activities, suggesting that 2-(thiophen-2-yl)pyridin-3-amine may interact with multiple targets .

Mode of Action

It’s worth noting that related compounds have been shown to exhibit antioxidant and anti-inflammatory activities . This suggests that 2-(Thiophen-2-yl)pyridin-3-amine may interact with its targets to modulate these biological processes.

Biochemical Pathways

Related compounds have been associated with antioxidant and anti-inflammatory activities , suggesting that 2-(Thiophen-2-yl)pyridin-3-amine may influence pathways related to these processes.

Result of Action

Related compounds have been associated with antioxidant and anti-inflammatory activities , suggesting that 2-(Thiophen-2-yl)pyridin-3-amine may have similar effects.

特性

IUPAC Name |

2-thiophen-2-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-1-5-11-9(7)8-4-2-6-12-8/h1-6H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSMNLGUKZYWEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)pyridin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)